molecular formula C55H64Cl2N2O19 B10827334 Ipg-2 AM

Ipg-2 AM

Cat. No.: B10827334
M. Wt: 1128.0 g/mol
InChI Key: FLNBWSAACUIXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IPG-2 Acetoxymethyl ester is a cell-permeable fluorescent potassium indicator. It binds to potassium ions with a dissociation constant of 18 millimolar and displays excitation and emission maxima of 525 and 545 nanometers, respectively . This compound is widely used in scientific research for monitoring potassium levels in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IPG-2 Acetoxymethyl ester involves multiple steps, starting with the preparation of the core xanthene structure, followed by the introduction of specific functional groups to enhance its fluorescent properties and cell permeability. The key steps include:

    Formation of the xanthene core: This involves the condensation of resorcinol derivatives with phthalic anhydride under acidic conditions.

    Functionalization: Introduction of acetoxymethyl ester groups to enhance cell permeability.

Industrial Production Methods

Industrial production of IPG-2 Acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

IPG-2 Acetoxymethyl ester primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

IPG-2 Acetoxymethyl ester is extensively used in various fields:

Mechanism of Action

IPG-2 Acetoxymethyl ester exerts its effects through:

Properties

Molecular Formula

C55H64Cl2N2O19

Molecular Weight

1128.0 g/mol

IUPAC Name

acetyloxymethyl 3-[3-(acetyloxymethoxy)-7-[3-(acetyloxymethoxy)-3-oxopropyl]-4,5-dichloro-9-[3-methoxy-4-[16-(2-methoxy-4-methylphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]phenyl]-6-oxoxanthen-2-yl]propanoate

InChI

InChI=1S/C55H64Cl2N2O19/c1-34-7-11-43(45(27-34)66-5)58-15-19-68-23-25-70-21-17-59(18-22-71-26-24-69-20-16-58)44-12-8-38(30-46(44)67-6)49-41-28-39(9-13-47(63)75-31-72-35(2)60)52(65)50(56)54(41)78-55-42(49)29-40(10-14-48(64)76-32-73-36(3)61)53(51(55)57)77-33-74-37(4)62/h7-8,11-12,27-30H,9-10,13-26,31-33H2,1-6H3

InChI Key

FLNBWSAACUIXPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCOCCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)OCOC(=O)C)CCC(=O)OCOC(=O)C)Cl)CCC(=O)OCOC(=O)C)OC)OC

Origin of Product

United States

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